molecular formula C7H14N2O B14364617 N-[2-(Methylamino)cyclohexylidene]hydroxylamine CAS No. 90713-77-2

N-[2-(Methylamino)cyclohexylidene]hydroxylamine

Cat. No.: B14364617
CAS No.: 90713-77-2
M. Wt: 142.20 g/mol
InChI Key: ADBHUUINTXJIAR-UHFFFAOYSA-N
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Description

N-[2-(Methylamino)cyclohexylidene]hydroxylamine is a chemical compound with the molecular formula C₇H₁₄N₂O. It is also known by its synonym, Cyclohexanone, 2-(methylamino)-, oxime, (E)- . This compound is characterized by its unique structure, which includes a cyclohexylidene ring substituted with a methylamino group and a hydroxylamine group. It has a molecular weight of 142.199 g/mol .

Preparation Methods

The synthesis of N-[2-(Methylamino)cyclohexylidene]hydroxylamine can be achieved through various methods. One common synthetic route involves the reaction of cyclohexanone with methylamine and hydroxylamine . The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial production methods for this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

N-[2-(Methylamino)cyclohexylidene]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reduction of this compound can yield amines or hydroxylamines, depending on the reducing agent used. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles such as halides or alkoxides. These reactions often require catalysts or specific reaction conditions to proceed efficiently.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ may yield nitrocyclohexane derivatives, while reduction with NaBH₄ may produce cyclohexylamine derivatives .

Scientific Research Applications

N-[2-(Methylamino)cyclohexylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are evaluated for their efficacy and safety in preclinical and clinical studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Methylamino)cyclohexylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups.

For example, it may inhibit enzymes involved in oxidative stress pathways, leading to reduced cellular damage and inflammation. Alternatively, it may activate receptors that modulate immune responses, enhancing the body’s ability to fight infections or cancer .

Comparison with Similar Compounds

N-[2-(Methylamino)cyclohexylidene]hydroxylamine can be compared with other similar compounds, such as:

    Cyclohexanone oxime: This compound has a similar cyclohexylidene structure but lacks the methylamino group. It is used as an intermediate in the synthesis of caprolactam, a precursor for nylon production.

    Methylamine: While not structurally similar, methylamine is a key starting material in the synthesis of this compound. It is used in various chemical reactions and industrial processes.

    Hydroxylamine: This compound shares the hydroxylamine functional group with this compound. .

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse chemical and biological applications.

Properties

CAS No.

90713-77-2

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N-[2-(methylamino)cyclohexylidene]hydroxylamine

InChI

InChI=1S/C7H14N2O/c1-8-6-4-2-3-5-7(6)9-10/h6,8,10H,2-5H2,1H3

InChI Key

ADBHUUINTXJIAR-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCCC1=NO

Origin of Product

United States

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